molecular formula C21H21N5O2 B2707169 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide CAS No. 1359320-74-3

2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B2707169
CAS No.: 1359320-74-3
M. Wt: 375.432
InChI Key: OHPIGJPHVCFVGA-UHFFFAOYSA-N
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Description

The compound “2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide” is a derivative of triazoloquinoxaline . It has been synthesized and evaluated as a potential anticancer agent targeting VEGFR-2 kinase . The compound has shown promising results in in vitro cytotoxic activities against human cancer cell lines (MCF-7 and HepG2) .


Synthesis Analysis

The synthesis of this compound involves the design and creation of new triazoloquinoxaline-based derivatives . The exact synthesis process for this specific compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular formula of the compound is C21H18F3N5O2 . It has an average mass of 429.395 Da and a mono-isotopic mass of 429.141266 Da .

Scientific Research Applications

Synthesis Techniques

A diversified synthesis approach for derivatives related to 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide has been developed, leveraging Ugi four-component reaction and copper-catalyzed tandem reactions. This method enables rapid access to complex fused tricyclic scaffolds, showcasing the compound's utility in synthetic chemistry (Y. An et al., 2017). Additionally, methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs have been synthesized, indicating the versatility of triazoloquinoxaline scaffolds in generating structurally varied compounds (Walid Fathalla, 2015).

Biological Activity

The synthesis of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives has revealed compounds with significant positive inotropic activity, demonstrating potential therapeutic applications in cardiovascular diseases (Chunbo Zhang et al., 2008). Furthermore, a study on [1,2,4]Triazolo[4,3-a]quinoxaline derivatives has shown promising anticonvulsant properties, indicating the compound's relevance in developing novel antiepileptic drugs (Mohamed Alswah et al., 2013).

Anticancer Potential

Research into [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives has highlighted their superior antiproliferative effects against various cancer cell lines, suggesting the potential of these compounds as anticancer agents. The findings underscore the importance of structural analogs of this compound in cancer research (Daiki Kaneko et al., 2020).

Mechanism of Action

The compound acts as an inhibitor of VEGFR-2 kinase, a receptor critically involved in cancer angiogenesis . Blocking the VEGFR-2 signaling pathway can effectively suppress tumor growth .

Future Directions

The compound shows promise as a potential anticancer agent, particularly in targeting VEGFR-2 kinase . Future research could focus on further evaluating its efficacy and safety in preclinical and clinical trials. Additionally, more studies could be conducted to understand its mechanism of action and potential applications in other diseases.

Properties

IUPAC Name

N-(3-methylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-13(2)19-23-24-20-21(28)25(16-9-4-5-10-17(16)26(19)20)12-18(27)22-15-8-6-7-14(3)11-15/h4-11,13H,12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPIGJPHVCFVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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